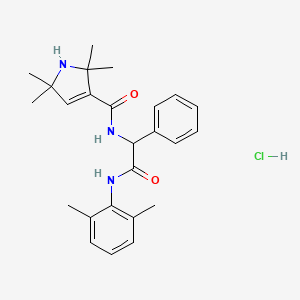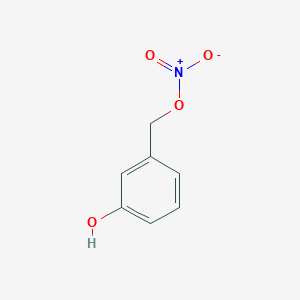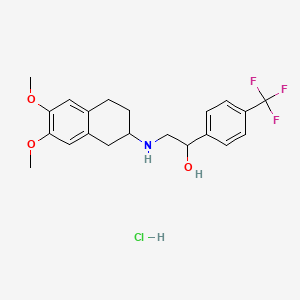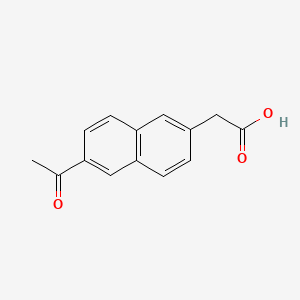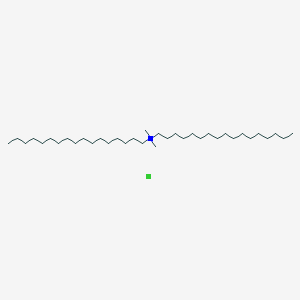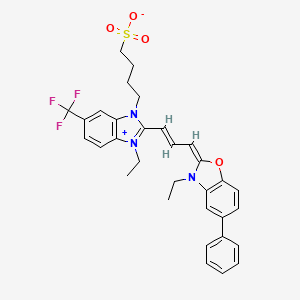
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is a fluorinated alcohol compound It is characterized by its long perfluorinated carbon chain and the presence of both dimethylamino and hydroxyl functional groups
准备方法
合成路线和反应条件: 1-((3-(二甲基氨基)丙基)氨基)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-二十四氟-14-(三氟甲基)十五烷-2-醇的合成通常涉及以下步骤:
胺化: 二甲基氨基通过亲核取代反应引入,其中合适的先驱体与二甲胺反应。
羟基化: 羟基通过氧化反应引入,通常使用高锰酸钾或四氧化锇等试剂。
工业生产方法: 这种化合物的工业生产可能涉及连续流动反应器,以确保高效且可扩展的合成。使用催化剂和优化的反应条件可以提高产量和纯度。
反应类型:
氧化: 羟基可以被氧化成酮或羧酸。
还原: 该化合物可以进行还原反应,生成相应的胺或醇。
取代: 含氟碳链可以参与亲核取代反应,用其他官能团取代氟原子。
常用试剂和条件:
氧化: 高锰酸钾,四氧化锇。
还原: 氢化铝锂,硼氢化钠。
取代: 胺,硫醇或醇盐等亲核试剂。
主要产品:
氧化: 酮,羧酸。
还原: 胺,醇。
取代: 具有各种官能团的含氟衍生物。
科学研究应用
1-((3-(二甲基氨基)丙基)氨基)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-二十四氟-14-(三氟甲基)十五烷-2-醇在科学研究中具有多种应用:
化学: 由于其两亲性,用作表面活性剂或乳化剂。
生物学: 研究了其作为成像研究中含氟探针的潜力。
医学: 探索了其在药物递送系统中的应用,利用其疏水性和稳定性。
工业: 由于其热稳定性和耐化学性,它被用于生产高性能材料,例如涂料和润滑剂。
作用机制
该化合物通过与各种分子靶标的相互作用发挥作用:
疏水相互作用: 长的全氟链与生物分子或材料的疏水区域相互作用。
静电相互作用: 二甲基氨基可以与带负电荷的位点形成静电相互作用。
氧化还原反应: 羟基可以参与氧化还原反应,影响化合物的反应性和稳定性。
类似化合物:
全氟辛酸 (PFOA): 类似于具有全氟碳链,但缺少二甲基氨基和羟基。
全氟癸酸 (PFDA): 另一种含氟化合物,具有较短的碳链和不同的官能团。
独特性: 1-((3-(二甲基氨基)丙基)氨基)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-二十四氟-14-(三氟甲基)十五烷-2-醇的独特性在于它结合了长的全氟链、二甲基氨基和羟基。这种组合赋予了独特的化学性质,例如增强的疏水性、热稳定性和反应性,使其适用于各个领域的专门应用。
相似化合物的比较
Perfluorooctanoic acid (PFOA): Similar in having a perfluorinated carbon chain but lacks the dimethylamino and hydroxyl groups.
Perfluorodecanoic acid (PFDA): Another perfluorinated compound with a shorter carbon chain and different functional groups.
Uniqueness: 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is unique due to its combination of a long perfluorinated chain, dimethylamino group, and hydroxyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity, thermal stability, and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
94159-82-7 |
|---|---|
分子式 |
C21H19F27N2O |
分子量 |
828.3 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol |
InChI |
InChI=1S/C21H19F27N2O/c1-50(2)5-3-4-49-7-8(51)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48/h8,49,51H,3-7H2,1-2H3 |
InChI 键 |
CPUGKTXAIBCJQS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


